ネオトリプトフェノライド

概要

説明

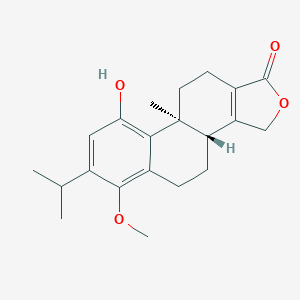

Neotriptophenolide is a sesquiterpene pyridine alkaloid isolated from the root barks of the plant Tripterygium hypoglaucum . This compound is known for its significant biological activities, including anti-inflammatory and immunosuppressive properties . It has a molecular formula of C21H26O4 and a molecular weight of 342.43 g/mol .

科学的研究の応用

Neotriptophenolide has a wide range of scientific research applications:

作用機序

ネオトリプトフェノライドは、複数の分子標的と経路を通じてその効果を発揮します。 炎症や免疫応答の重要な調節因子である核因子κB(NF-κB)の活性を阻害することが示されています . さらに、熱ショックタンパク質70(HSP70)、誘導型一酸化窒素合成酵素(iNOS)、およびシクロオキシゲナーゼ-2(Cox-2)の発現に影響を与え、その抗炎症作用と免疫抑制作用に貢献しています .

類似の化合物:

トリプトライド: トリプテリギウム・ウィルフォルディから単離された別の化合物であり、その強力な抗がん作用で知られています.

トリプトフェノライド: トリプトライドの前駆体であり、同様の生物活性があります.

ネオトリプトフェノライドの独自性: ネオトリプトフェノライドは、その独特のセスキテルペン・ピリジン構造により独特であり、これがその異なる生物活性を生み出しています。 トリプトライドは主にその抗がん作用について研究されていますが、ネオトリプトフェノライドは主にその抗炎症作用と免疫抑制作用に注目されています .

準備方法

Synthetic Routes and Reaction Conditions: Neotriptophenolide can be synthesized through a series of chemical reactions. One of the key steps involves the palladium-catalyzed asymmetric conjugate addition of aryl boronic acid to 3-methyl cyclohexe-1-none to form a quaternary carbon. This is followed by a Claisen rearrangement and subsequent aldol reaction to furnish the trans-decaline key intermediate .

Industrial Production Methods: Industrial production of Neotriptophenolide typically involves extraction from the root barks of Tripterygium hypoglaucum. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extracted compound is then purified and crystallized to achieve high purity levels.

化学反応の分析

反応の種類: ネオトリプトフェノライドは、酸化、還元、置換反応など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 臭素または塩素などの試薬を使用してハロゲン化反応を実施できます。

生成される主な生成物: これらの反応によって生成される主な生成物は、使用する特定の条件と試薬によって異なります。 例えば、酸化によりカルボン酸が生成され、還元によりアルコールが生成される場合があります .

4. 科学研究の応用

ネオトリプトフェノライドは、幅広い科学研究の応用があります。

類似化合物との比較

Triptolide: Another compound isolated from Tripterygium wilfordii, known for its potent anti-cancer properties.

Triptophenolide: A precursor of triptolide with similar biological activities.

Uniqueness of Neotriptophenolide: Neotriptophenolide is unique due to its specific sesquiterpene pyridine structure, which contributes to its distinct biological activities. Unlike triptolide, which is primarily studied for its anti-cancer properties, Neotriptophenolide is more focused on its anti-inflammatory and immunosuppressive effects .

生物活性

Neotriptophenolide is a bioactive compound derived from the plant Tripterygium hypoglaucum, which has garnered attention for its diverse pharmacological properties. This article delves into the biological activities of Neotriptophenolide, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Neotriptophenolide

Neotriptophenolide belongs to a class of compounds known as terpenoids, which are recognized for their extensive range of biological activities. The compound is structurally related to triptolide, another potent bioactive molecule from Tripterygium species, and exhibits similar therapeutic effects.

Pharmacological Activities

1. Anti-inflammatory Effects

Neotriptophenolide has demonstrated significant anti-inflammatory properties. Studies indicate that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells, which is critical in inflammatory responses. This inhibition suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

2. Immunosuppressive Properties

The compound has been shown to exert immunosuppressive effects, making it a candidate for managing conditions characterized by excessive immune responses. Neotriptophenolide's ability to modulate immune cell activity can be beneficial in transplant medicine and autoimmune disorders .

3. Antitumor Activity

Research has indicated that Neotriptophenolide possesses antitumor properties. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Neotriptophenolide acts through several molecular pathways:

- Inhibition of NF-kB Signaling : The compound inhibits the NF-kB pathway, which is crucial in mediating inflammatory responses and cell survival.

- Regulation of Cytokines : It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation and immune activation .

- Induction of Apoptosis : Neotriptophenolide promotes apoptotic pathways in cancer cells, leading to reduced cell viability and tumor growth .

Case Study 1: Rheumatoid Arthritis

A study exploring the effects of Neotriptophenolide on rheumatoid arthritis demonstrated its ability to reduce inflammation and joint damage in animal models. The compound significantly decreased serum levels of inflammatory markers and improved joint function .

Case Study 2: Cancer Therapy

In vitro studies using various cancer cell lines have shown that Neotriptophenolide effectively induces apoptosis and inhibits proliferation. For instance, treatment with the compound led to a marked reduction in cell viability in breast cancer cells, highlighting its potential as an anticancer agent .

Data Table: Biological Activities of Neotriptophenolide

特性

IUPAC Name |

(3bR,9bS)-9-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-11(2)14-9-17(22)18-13(19(14)24-4)5-6-16-15-10-25-20(23)12(15)7-8-21(16,18)3/h9,11,16,22H,5-8,10H2,1-4H3/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHBJMHUMJXFDN-KKSFZXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002257 | |

| Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81827-74-9 | |

| Record name | Neotriptophenolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81827-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neotriptophenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081827749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is neotriptophenolide and where is it found?

A1: Neotriptophenolide is a diterpenoid lactone originally isolated from the root bark of Tripterygium wilfordii Hook. f., a plant used in traditional Chinese medicine. [, ] This compound belongs to the abietane diterpenoid family. []

Q2: What is unique about the structure of neotriptophenolide compared to other compounds found in Tripterygium wilfordii?

A2: Neotriptophenolide is particularly interesting as it is the first example of an abietane diterpenoid glycoside isolated from Tripterygium wilfordii Hook. f. [] This means it possesses a sugar molecule (in this case, β-D-glucopyranose) attached to the core diterpenoid structure.

Q3: How was the chemical structure of neotriptophenolide elucidated?

A3: The structure of neotriptophenolide was determined using a combination of spectroscopic techniques, including UV spectroscopy, IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance spectroscopy (both 1H NMR and 13C NMR). [, ] These methods allowed researchers to identify the different functional groups present in the molecule and determine their connectivity, leading to the complete structural characterization of neotriptophenolide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。